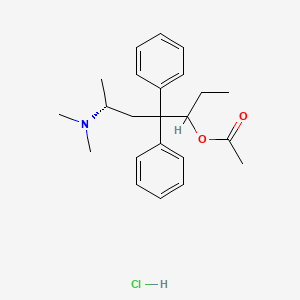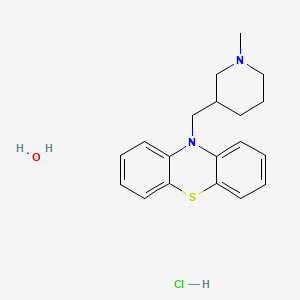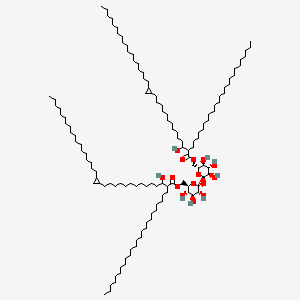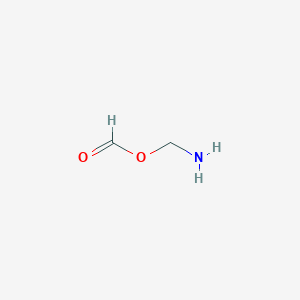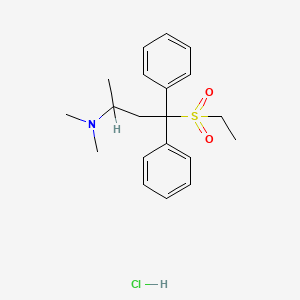
Methiodone Hydrochloride (IC-26 HCl; WIN 1161-3 HCl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methiodone Hydrochloride involves the reaction of 2-chloro-N,N-dimethylpropylamine with diphenylacetonitrile in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions . The resulting intermediate is then treated with hydrochloric acid to yield Methiodone Hydrochloride .
Industrial Production Methods
Industrial production of Methiodone Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Methiodone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Methiodone Hydrochloride can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of Methiodone Hydrochloride.
科学的研究の応用
作用機序
Methiodone Hydrochloride exerts its effects primarily through agonism of the µ-opioid receptor. This interaction mimics the natural effects of the body’s opioids, such as endorphins and enkephalins, leading to the release of neurotransmitters involved in pain transmission . Additionally, Methiodone Hydrochloride acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which dampens excitatory pain pathways within the central nervous system . This dual mechanism contributes to its analgesic efficacy and reduced opioid tolerance .
類似化合物との比較
Similar Compounds
Methadone: The parent compound of Methiodone Hydrochloride, with a carbonyl group instead of a sulfone group.
Dextromoramide: Another opioid analgesic with similar pharmacological properties.
Dipipanone: An opioid analgesic with a different chemical structure but similar effects.
Uniqueness
Methiodone Hydrochloride is unique due to the presence of the sulfone group, which may alter its pharmacokinetic and pharmacodynamic properties compared to methadone . This structural difference can influence its potency, duration of action, and side effect profile, making it a compound of interest for further research and development .
特性
CAS番号 |
63732-19-4 |
|---|---|
分子式 |
C20H28ClNO2S |
分子量 |
382.0 g/mol |
IUPAC名 |
4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2S.ClH/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChIキー |
AFUZENUOVAPATD-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


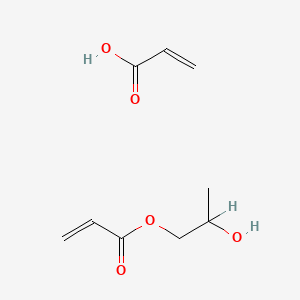
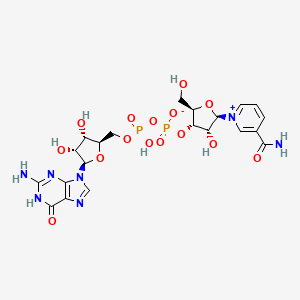

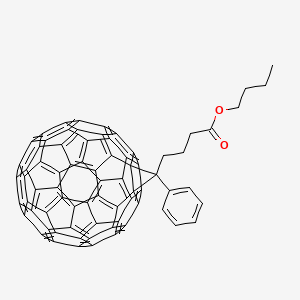
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
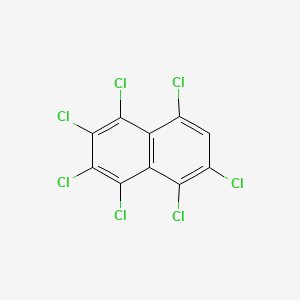
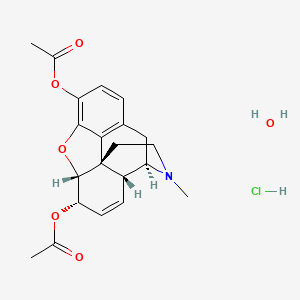
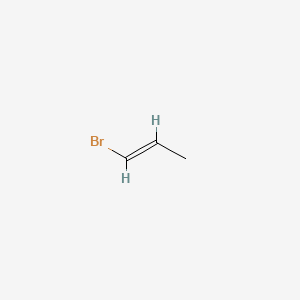
![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
